2-Trichloroacetyl-1-methylpyrrole

Crystal Engineering Hydrogen Bonding Thermal Analysis

2-Trichloroacetyl-1-methylpyrrole is an N-methylated 2-acylpyrrole derivative bearing a trichloroacetyl group at the 2-position. It serves as a crucial building block in the synthesis of DNA-binding polyamide peptides and as a versatile intermediate for regioselective electrophilic functionalization of the pyrrole ring.

Molecular Formula C7H6Cl3NO
Molecular Weight 226.5 g/mol
CAS No. 21898-65-7
Cat. No. B1272818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trichloroacetyl-1-methylpyrrole
CAS21898-65-7
Molecular FormulaC7H6Cl3NO
Molecular Weight226.5 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3
InChIKeyLWGNISUGCOYWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trichloroacetyl-1-methylpyrrole (CAS 21898-65-7): A Key Heterocyclic Intermediate for DNA-Binding Peptide Synthesis and Selective Pyrrole Functionalization


2-Trichloroacetyl-1-methylpyrrole is an N-methylated 2-acylpyrrole derivative bearing a trichloroacetyl group at the 2-position. It serves as a crucial building block in the synthesis of DNA-binding polyamide peptides [1] and as a versatile intermediate for regioselective electrophilic functionalization of the pyrrole ring [2]. The compound is a crystalline solid with a molecular formula of C₇H₆Cl₃NO and a molecular weight of 226.49 g/mol .

Why 2-Trichloroacetyl-1-methylpyrrole Cannot Be Substituted by Unmethylated or Trifluoroacetyl Analogs in Critical Synthetic Sequences


The N-methyl substitution in 2-Trichloroacetyl-1-methylpyrrole fundamentally alters its hydrogen-bonding capability, crystal packing, lipophilicity, and reactivity profile compared to unmethylated analogs such as 2-(trichloroacetyl)pyrrole [1]. This substitution eliminates N–H···O hydrogen-bond donation, resulting in a lower melting point (64–66 °C vs. 72–74 °C) and distinct solubility characteristics . Furthermore, replacing trichloroacetyl with trifluoroacetyl drastically changes the thermodynamic stability of the molecule, with gas-phase enthalpies of formation differing by over 600 kJ·mol⁻¹ [2], rendering these compounds non-interchangeable in energetic materials or high-temperature synthetic applications. Generic substitution without considering these differences can lead to unexpected solubility behavior, altered regioselectivity in subsequent electrophilic substitutions, and failure in downstream coupling reactions [3].

Quantitative Differentiation Evidence for 2-Trichloroacetyl-1-methylpyrrole vs. Closest Analogs


Melting Point Depression by 8–10 °C Relative to 2-(Trichloroacetyl)pyrrole Due to Loss of N–H Hydrogen-Bond Donor

2-Trichloroacetyl-1-methylpyrrole exhibits a melting point of 64–66 °C , whereas the unmethylated analog 2-(trichloroacetyl)pyrrole melts at 72–74 °C . This 8–10 °C depression reflects the absence of strong N–H···O hydrogen-bonding networks in the crystal lattice of the N-methyl derivative, which lacks the pyrrole N–H proton [1]. The N–H proton in the unmethylated analog forms robust R₂²(10) dimer motifs, whereas the N-methyl compound relies on weaker C–H···O/Cl interactions for crystal cohesion [1].

Crystal Engineering Hydrogen Bonding Thermal Analysis

Vastly Different Gas-Phase Enthalpy of Formation vs. Trifluoroacetyl Analog: ΔΔfHₘ° ≈ 602 kJ·mol⁻¹

The gas-phase standard molar enthalpy of formation for 2-trichloroacetylpyrrole is ΔfHₘ°(g) = −(102.5 ± 1.6) kJ·mol⁻¹, compared to −(704.7 ± 3.0) kJ·mol⁻¹ for 2-trifluoroacetylpyrrole, as determined by rotating-bomb combustion calorimetry and Knudsen effusion sublimation measurements at T = 298.15 K [1]. This 602.2 kJ·mol⁻¹ difference—a factor of nearly 7× in magnitude—demonstrates that the trichloroacetyl derivative is thermodynamically far less stable in the gas phase than its trifluoroacetyl counterpart. The N-methyl substitution in the target compound is expected to shift these values further based on class-level trends, but the large Cl/F energy gap dominates any N-substituent effect [1].

Thermochemistry Energetic Materials Computational Chemistry

Comparable LogP but Higher Calculated PSA vs. 2-(Trichloroacetyl)pyrrole, Influencing Chromatographic Behavior

2-Trichloroacetyl-1-methylpyrrole has an experimental/calculated LogP of 2.578 and a polar surface area (PSA) of 22.00 Ų . The unmethylated analog 2-(trichloroacetyl)pyrrole shows a LogP of 2.568 and a PSA of 32.86 Ų . While the LogP values are nearly identical (ΔLogP ≈ +0.01 for the target), the PSA of the target compound is approximately 33% lower (22.00 vs. 32.86 Ų). This reduced PSA arises from the absence of the N–H hydrogen-bond donor and results in slightly weaker retention on normal-phase chromatographic media and marginally faster elution on reversed-phase columns .

Lipophilicity Chromatography ADME Prediction

High-Yield Bromination Demonstrates Predictable Electrophilic Substitution Reactivity for Downstream Derivatization

1-Methyl-2-trichloroacetylpyrrole reacts with Br₂ to yield 4,5-dibromo-1-methyl-2-trichloroacetylpyrrole in 98.6% isolated yield [1]. This near-quantitative bromination at the 4- and 5-positions confirms that the trichloroacetyl group at C2 exerts strong electron-withdrawing and steric effects that cleanly direct electrophilic attack to the remaining free positions of the pyrrole ring. The 2-acyl directing effect is well-precedented for 2-trichloroacetylpyrrole, where nitration selectively affords 4-nitro derivatives in contrast to the 2-/3-mixture obtained with unsubstituted pyrrole [2]. The N-methyl group in the target compound prevents competing N-acylation side reactions that can occur with the N–H analog [3].

Electrophilic Substitution Bromination Building Block Synthesis

Optimal Application Scenarios for 2-Trichloroacetyl-1-methylpyrrole Based on Verified Differentiation Evidence


DNA-Binding Polyamide Peptide Synthesis (Distamycin/Netropsin Analogues)

2-Trichloroacetyl-1-methylpyrrole serves as the foundational N-methylpyrrole building block in the solid-phase or solution-phase synthesis of hairpin polyamides that sequence-specifically bind the minor groove of DNA [1]. The N-methyl group is essential for DNA-binding affinity and orientation; the unmethylated 2-(trichloroacetyl)pyrrole cannot substitute without disrupting the hydrogen-bonding pattern to the DNA floor. The trichloroacetyl moiety is subsequently cleaved under alkaline conditions to unmask the carboxylic acid for amide coupling, a transformation documented in patent synthetic schemes for gene-targeting agents [2].

Regioselective Nitration to 4-Nitro-1-methyl-2-trichloroacetylpyrrole for Pharmaceutical Intermediates

The 2-trichloroacetyl directing group enables exclusive nitration at the 4-position of the N-methylpyrrole ring, avoiding the 2-/3-mixtures obtained with unsubstituted pyrrole [1]. This regioselectivity is exploited in patent WO 0174898 / JP 2003529609 to synthesize nitropyrrole intermediates that are subsequently converted to aminopyrrole carboxylates, key monomers for oligopyrrole carboxamide DNA ligands [2]. The higher melting point of the 4-nitro derivative (132–135 °C ) facilitates purification and quality control in cGMP intermediate production.

Crystal Engineering and Hydrogen-Bonding Studies of Pyrrole-2-yl Ketones

The absence of an N–H hydrogen-bond donor in 2-trichloroacetyl-1-methylpyrrole makes it a valuable reference compound for crystal engineering studies that systematically investigate the role of hydrogen-bonding motifs in pyrrole derivatives [1]. When compared with the N–H analog, the 8–10 °C melting point depression and altered Hirshfeld surface fingerprint plots (shift from N–H···O to C–H···O/Cl dominated interactions) provide a platform for teaching or validating computational solid-state models [1]. Researchers procuring this compound for such studies can directly benchmark experimental DSC thermograms against the published 64–66 °C melting point [2].

Thermochemical Reference Standard for Halogenated Pyrrole Benchmarking

Although direct combustion calorimetry data are available only for the N–H analog, the class-level difference of 602.2 kJ·mol⁻¹ in ΔfHₘ°(g) between trichloroacetyl and trifluoroacetyl derivatives [1] establishes 2-trichloroacetyl-1-methylpyrrole as a member of a thermochemically distinct family. Laboratories developing combustion calorimetry protocols or validating ab initio thermodynamic calculations can use this compound as a chlorine-containing reference standard, noting that its N-methyl substitution provides an additional calibration point distinct from the N–H parent [2].

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